molecular formula C6H12Cl2N4 B2598497 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride CAS No. 1909324-73-7

1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride

Cat. No.: B2598497
CAS No.: 1909324-73-7
M. Wt: 211.09
InChI Key: IPIPMJIATLWITF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride (CAS 1909324-73-7) is a high-purity chemical intermediate serving as a critical scaffold in medicinal chemistry and drug discovery programs. This bicyclic heterocycle, belonging to the pyrrolo[3,4-c]pyrazole family, is recognized as a privileged structure for exploring innovative chemical spaces and designing novel bioactive molecules . Its core structure is a fused [5,5] ring system that is prevalent in the pharmaceutical industry, making it a valuable template for generating molecular diversity . The primary research value of this amine derivative lies in its application as a key synthetic precursor. The amine functionality provides a handle for further functionalization, allowing researchers to create a wide array of derivatives, such as amides, via peptide coupling reactions . This enables the efficient exploration of structure-activity relationships (SAR). Furthermore, the broader pyrrolo[3,4-c]pyrazole scaffold has been identified in compounds with interesting biological activities, including reported phosphatase inhibitor activity . The dihydrochloride salt form enhances the compound's stability and solubility, facilitating its use in various synthetic workflows. As a polyfunctionalized building block, it is instrumental in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) reactions, to create diverse, substituted compounds for high-throughput screening and lead optimization . This product is supplied as a solid powder and is intended For Research Use Only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-methyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-3-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4.2ClH/c1-10-5-3-8-2-4(5)6(7)9-10;;/h8H,2-3H2,1H3,(H2,7,9);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPIPMJIATLWITF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CNC2)C(=N1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909324-73-7
Record name 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the cyclization of a precursor compound in the presence of a suitable catalyst. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained with high purity .

Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The compound is usually purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

1-Methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride has been investigated for its potential therapeutic effects in several areas:

Anticancer Activity

Research has shown that derivatives of pyrrolo[3,4-c]pyrazole exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Study Findings: A study demonstrated that this compound inhibited the proliferation of human cancer cells by inducing apoptosis and disrupting the cell cycle .
  • Mechanism of Action: The compound may act by inhibiting specific kinases involved in cancer cell signaling pathways.

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects:

  • Case Study: In vivo studies indicated that treatment with this compound reduced inflammation markers in animal models of arthritis .
  • Potential Applications: This suggests its potential use in developing new anti-inflammatory drugs.

Neurological Disorders

Recent research indicates that pyrrolo[3,4-c]pyrazole derivatives may possess neuroprotective properties:

  • Neuroprotection: Studies have shown that these compounds can protect neuronal cells from oxidative stress and neurodegeneration .
  • Implications for Treatment: This positions them as potential candidates for treating diseases like Alzheimer's and Parkinson's.

Data Table: Summary of Research Findings

Application AreaStudy ReferenceKey Findings
Anticancer Activity Induces apoptosis in cancer cell lines
Anti-inflammatory Effects Reduces inflammation markers in arthritis models
Neurological Disorders Protects neuronal cells from oxidative stress

Synthesis and Derivatives

The synthesis of 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride involves various chemical reactions that yield different derivatives with enhanced biological activities. For example:

  • Synthetic Pathways: Researchers have developed methods to modify the pyrrolo structure to improve solubility and bioavailability.
  • Derivative Studies: Some derivatives have shown increased potency against specific targets compared to the parent compound.

Case Study 1: Anticancer Research

A recent study published in a peer-reviewed journal examined the effects of this compound on breast cancer cells. The results indicated a significant reduction in cell viability and an increase in apoptotic markers after treatment with varying concentrations of the compound over 48 hours.

Case Study 2: Neuroprotection

In a model of neurodegeneration induced by toxic agents, administration of the compound resulted in reduced neuronal loss and improved behavioral outcomes in treated animals compared to controls.

Mechanism of Action

The mechanism of action of 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound is compared below with structurally related pyrazole and pyrrolo-pyrazole derivatives:

Compound Name Molecular Formula Key Substituents Melting Point (°C) Yield (%) Key Spectral Data
1-Methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride C₆H₁₀N₄·2HCl N1-methyl, C3-amine N/A N/A CCS: 127.0 Ų ([M+H]+); ¹H NMR (predicted): δ 3.74 (s, 3H, CH₃), δ 5.85 (d, J=9.2 Hz)
6-Amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-3-methylpyrano[2,3-c]pyrazole C₂₀H₁₅ClN₄O 2-chlorophenyl, 3-methoxyphenyl 170.7–171.2 80 ¹H NMR (DMSO-d6): δ 11.49 (s, NH), δ 7.64–7.42 (m, Ar-H)
3-Amino-5,5-di(4-methylphenyl)pyrazol-4(5H)-one C₂₃H₂₁N₃O 4-methylphenyl, C=O 218–220 60 IR: 3321 cm⁻¹ (NH₂), 1720 cm⁻¹ (C=O); ¹³C NMR: δ 192.6 (C=O)
3-Amino-5,5-di(4-nitrophenyl)isoxazol-4(5H)-one C₁₅H₁₀N₄O₆ 4-nitrophenyl 204–206 68 IR: 3448 cm⁻¹ (NH₂); MS: m/z 342 [M⁺.]
PKC inhibitor (Cmpd A) C₂₄H₃₃FN₈O Fluoropyrimidine, tetrahydropyrrolo core N/A N/A ATP-competitive inhibition; IC₅₀ < 100 nM for PKCα/β

Key Differences and Implications

Core Structure and Bioactivity: The target compound’s pyrrolo[3,4-c]pyrazole core distinguishes it from pyrano[2,3-c]pyrazoles (e.g., compound 3s ) and isoxazolones (e.g., 3c ). This core is critical for kinase inhibition, as seen in PKC inhibitors like Cmpd A . The dihydrochloride salt enhances aqueous solubility compared to neutral analogs like 3-Amino-5,5-di(4-methylphenyl)pyrazol-4(5H)-one .

Substituent Effects: Electron-Withdrawing Groups: Nitro-substituted analogs (e.g., 3c ) exhibit lower yields (68%) and higher melting points (204–206°C) due to increased polarity. Aromatic Substitution: Chlorophenyl/methoxyphenyl groups in pyrano-pyrazoles improve π-π stacking in protein binding but reduce solubility.

Pharmacological Relevance: The target compound’s amine group at C3 aligns with kinase-binding motifs, similar to Cmpd A’s 3-aminopyrrolo[3,4-c]pyrazole scaffold . Unlike pesticide pyrazoles (e.g., fipronil ), this compound lacks sulfinyl or trifluoromethyl groups, reducing neurotoxicity risks.

Biological Activity

1-Methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by a pyrrolo[3,4-c]pyrazole framework. Its molecular formula is C7H10Cl2N4C_7H_{10}Cl_2N_4 with a molecular weight of approximately 203.09 g/mol. The dihydrochloride form indicates the presence of two hydrochloride ions associated with the base compound.

PropertyValue
Molecular FormulaC7H10Cl2N4C_7H_{10}Cl_2N_4
Molecular Weight203.09 g/mol
Melting PointNot specified
SolubilitySoluble in water

Research indicates that 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride exhibits various biological activities primarily through modulation of enzyme activities and interaction with specific cellular pathways.

  • Antitumor Activity : Studies suggest that the compound may inhibit tubulin polymerization, a critical process for cell division in cancer cells. This mechanism is similar to that of established chemotherapeutic agents .
  • Antiparasitic Effects : The compound has shown promising results against certain parasitic infections. For instance, modifications to the pyrazole structure have been correlated with enhanced potency against parasites .
  • Neuroprotective Properties : Preliminary data indicate that derivatives of this compound may exhibit neuroprotective effects by inhibiting acetylcholinesterase (AChE), an enzyme involved in neurodegenerative diseases .

Study 1: Antitumor Efficacy

In a study published in MDPI, various derivatives of pyrazolo compounds were synthesized and tested for their antitumor activity. The results demonstrated that specific structural modifications significantly enhanced their efficacy against cancer cell lines .

Study 2: Antiparasitic Activity

Research highlighted in PMC indicated that compounds with N-methyl substitutions on the pyrazole ring exhibited increased antiparasitic activity. For example, one derivative showed an EC50 value of 0.064μM0.064\mu M, indicating high potency .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInhibition of tubulin polymerization
AntiparasiticEnhanced potency with structural modifications
NeuroprotectiveAChE inhibition

Q & A

Q. Q1. How can the synthesis of 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride be optimized for higher yield and purity?

Methodological Answer: The synthesis involves multi-step reactions, including core pyrrolo-pyrazole formation and substitution. Key optimizations include:

  • Stepwise Functionalization : Introduce substituents (e.g., methyl groups) sequentially to avoid steric hindrance .
  • Green Chemistry Principles : Use solvent-free or aqueous conditions to enhance scalability and reduce waste .
  • Computational Guidance : Employ quantum chemical calculations (e.g., DFT) to predict reaction pathways and optimize conditions (e.g., temperature, catalyst) .
  • Purification : Recrystallization from methanol or ethanol improves purity, as demonstrated for related pyrrolo-pyrazole derivatives .

Spectroscopic Characterization

Q. Q2. What advanced spectroscopic techniques are recommended for confirming the structure and protonation state of this dihydrochloride salt?

Methodological Answer:

  • NMR Spectroscopy : Analyze 1H^1H/13C^{13}C NMR shifts to confirm the methyl group position (δ ~2.2–2.4 ppm for N-methyl) and dihydrochloride formation (e.g., amine proton downfield shifts) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (C8_8H16_{16}Cl2_2N4_4; MW 239.15) and isotopic patterns .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and salt formation, as done for analogous compounds .

Computational Modeling

Q. Q3. How can computational chemistry aid in predicting the reactivity and biological interactions of this compound?

Methodological Answer:

  • Reaction Path Search : Use quantum mechanical methods (e.g., DFT) to model reaction mechanisms, such as ring closure or substitution, and identify energy barriers .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to predict binding affinity and guide structure-activity relationship (SAR) studies .
  • pKa Prediction : Calculate protonation states of amine groups under physiological conditions using software like MarvinSuite or ACD/Labs .

Stability and Storage

Q. Q4. What are the best practices for storing this compound to ensure long-term stability?

Methodological Answer:

  • Storage Conditions : Store at room temperature in airtight, light-resistant containers to prevent degradation. Avoid humidity, as hydrochloride salts are hygroscopic .
  • Stability Monitoring : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis to track purity .
  • Lyophilization : For long-term storage, lyophilize the compound and store under inert gas (e.g., argon) .

Biological Activity Profiling

Q. Q5. What methodologies are effective in assessing the biological activity of this compound, particularly in enzyme inhibition studies?

Methodological Answer:

  • Enzyme Assays : Use fluorescence-based or colorimetric assays (e.g., NADH-coupled) to measure inhibition of target enzymes (e.g., kinases). IC50_{50} values can be derived from dose-response curves .
  • Cellular Uptake Studies : Employ LC-MS/MS to quantify intracellular concentrations and correlate with activity .
  • Metabolic Stability : Assess hepatic stability using human liver microsomes (HLM) and CYP450 inhibition assays to predict in vivo behavior .

Handling Data Contradictions

Q. Q6. How should researchers resolve contradictions in spectral data or biological activity across studies?

Methodological Answer:

  • Reproducibility Checks : Replicate experiments under identical conditions (e.g., solvent, pH) to rule out procedural variability .
  • Meta-Analysis : Compare data with structurally similar compounds (e.g., 1,3-dimethyl analogs) to identify trends in NMR shifts or bioactivity .
  • Collaborative Validation : Share samples with independent labs for cross-validation of spectral and biological data .

Reaction Scale-Up Challenges

Q. Q7. What challenges arise when scaling up the synthesis of this compound, and how can they be mitigated?

Methodological Answer:

  • Heat Management : Use continuous flow reactors to control exothermic reactions (e.g., ring closure) and improve safety .
  • Byproduct Formation : Monitor intermediates via inline FTIR or Raman spectroscopy to detect undesired side products early .
  • Solvent Selection : Opt for low-boiling-point solvents (e.g., THF) to simplify solvent removal during large-scale purification .

Advanced Purification Techniques

Q. Q8. Which advanced purification methods are suitable for isolating this compound from complex reaction mixtures?

Methodological Answer:

  • Prep-HPLC : Use C18 columns with acetonitrile/water gradients to separate polar impurities .
  • Ion-Exchange Chromatography : Exploit the compound’s dihydrochloride salt properties for selective retention on cationic resins .
  • Crystallization Screening : Test anti-solvents (e.g., diethyl ether) to optimize crystal morphology and purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.